10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Overview
Description
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane is a complex organic compound with the molecular formula C16H25NO2S2 It is characterized by the presence of a phenyl group attached to a macrocyclic structure containing oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane typically involves the following steps:
Formation of the Macrocyclic Ring: The macrocyclic ring is formed through a series of condensation reactions involving diols, dithiols, and amines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoroacetic acid or p-toluenesulfonic acid.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the macrocyclic ring in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Common techniques include:
Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction time, temperature, and reagent addition.
Continuous Flow Reactors: These systems enable continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the oxygen and nitrogen atoms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the macrocyclic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced macrocyclic compounds, and various substituted derivatives.
Scientific Research Applications
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound is studied for its potential as a molecular probe in biological systems, particularly for detecting metal ions.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane involves its ability to interact with various molecular targets:
Metal Ion Binding: The compound can selectively bind to metal ions, such as mercury (Hg2+), through its sulfur and nitrogen atoms.
Molecular Pathways: In biological systems, the compound may interact with cellular pathways by binding to specific proteins or enzymes, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane can be compared with other macrocyclic compounds containing oxygen, sulfur, and nitrogen atoms:
1,4-Dioxa-7,13-dithia-10-azacyclopentadecane: Similar structure but lacks the phenyl group, resulting in different chemical properties and applications.
Crown Ethers: These compounds contain oxygen atoms in a macrocyclic ring and are known for their ability to bind metal ions, but they do not contain sulfur or nitrogen atoms.
Thiacrown Ethers: These compounds contain sulfur atoms in the macrocyclic ring and are used for similar applications in metal ion binding but lack the nitrogen atom.
Properties
IUPAC Name |
10-phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S2/c1-2-4-16(5-3-1)17-6-12-20-14-10-18-8-9-19-11-15-21-13-7-17/h1-5H,6-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFYCMYIMWYPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCOCCOCCSCCN1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780839 | |
Record name | 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240797-81-3 | |
Record name | 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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